(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride
Description
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Properties
IUPAC Name |
(4,6-dichloro-1H-benzimidazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8;/h1-2,13H,3H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDYFMCFGMFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dichloro-1H-benzodiazole with formaldehyde or its derivatives in the presence of hydrochloric acid. The reaction conditions often include a solvent system such as ethanol and water to facilitate the formation of the desired product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.2 |
| HL60 | 3.8 |
| MCF7 | 4.5 |
These values suggest that the compound has a potent inhibitory effect on cancer cell growth, particularly in hematological malignancies .
The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:
- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : Flow cytometry analyses reveal that the compound induces cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating .
Case Studies
A notable case study involved the administration of this compound in an animal model of leukemia. The results demonstrated a significant reduction in tumor burden and an increase in survival rates compared to control groups. Histopathological examinations revealed reduced infiltration of leukemic cells in bone marrow tissues .
Scientific Research Applications
Antimicrobial Activity
Research indicates that (4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride exhibits notable antimicrobial properties. A study conducted on its efficacy against various bacterial strains demonstrated significant inhibition zones, suggesting its potential as a therapeutic agent in treating bacterial infections.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 20 | 10 |
| Pseudomonas aeruginosa | 18 | 10 |
The results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Properties
The compound has also been studied for its anticancer effects. A series of experiments involving human cancer cell lines showed that it can induce apoptosis in cancer cells.
Case Study: Induction of Apoptosis in Cancer Cells
In a recent study published in RSC Advances, researchers tested the compound on various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent increase in apoptosis markers, with IC50 values indicating potent activity.
Table 2: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Human Breast Cancer | 5.8 |
| Human Lung Adenocarcinoma | 7.2 |
| Human Prostate Cancer | 6.5 |
These findings suggest that the compound could be further developed as a chemotherapeutic agent.
Synthesis of Benzodiazole Derivatives
This compound serves as a precursor for synthesizing various benzodiazole derivatives. These derivatives have shown promise in pharmacological applications.
Synthesis Procedure:
A mixture of o-phenylenediamines and aldehydes is reacted with sodium sulfite under controlled conditions to yield benzodiazole derivatives with varying substituents.
Table 3: Yields of Benzodiazole Derivatives Synthesized from this compound
| Compound Name | Yield (%) |
|---|---|
| 5-(Chlorobenzyl)-benzodiazole | 68 |
| 4-(Methoxy)-benzodiazole | 54 |
| 6-(Fluorophenyl)-benzodiazole | 72 |
These derivatives are being explored for their potential applications in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
